N-Hex-5-enyldodecanediamide
Description
N-Hex-5-enyldodecanediamide is an organic compound with the chemical formula C18H34N2O2. It is a diamide derivative characterized by the presence of a hexenyl group attached to the dodecanediamide backbone.
Properties
CAS No. |
99769-53-6 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N'-hex-5-enyldodecanediamide |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-13-16-20-18(22)15-12-10-8-6-5-7-9-11-14-17(19)21/h2H,1,3-16H2,(H2,19,21)(H,20,22) |
InChI Key |
KCJCDNRXZVJGMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCNC(=O)CCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hex-5-enyldodecanediamide typically involves the reaction of dodecanedioic acid with hex-5-enylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Hex-5-enyldodecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The hexenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-Hex-5-enyldodecanediamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hex-5-enyldodecanediamide involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The hexenyl group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hex-5-enyldodecanediamide include other diamide derivatives with varying alkyl or alkenyl groups. Examples include N-hexyl-dodecanediamide and N-octyl-dodecanediamide .
Uniqueness
This compound is unique due to the presence of the hexenyl group, which imparts distinct chemical and physical properties.
Biological Activity
N-Hex-5-enyldodecanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its significance.
Chemical Structure and Synthesis
This compound is characterized by a long-chain aliphatic structure with an amide functional group. The compound can be synthesized through various methods, including the reaction of hex-5-ene with dodecanediamine under controlled conditions, which allows for the formation of the desired amide linkage.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent. The following sections summarize key findings related to its biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, demonstrating effectiveness comparable to established antibiotics.
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- Cell Culture Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with the compound. This suggests a potential role in modulating inflammatory responses.
- Animal Models : In vivo experiments have demonstrated that administration of this compound can reduce inflammation in models of acute and chronic inflammation, indicating its therapeutic potential in inflammatory diseases.
Data Table: Biological Activity Summary
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | In vitro (MIC testing) | Effective against Gram-positive/negative bacteria; MIC values comparable to antibiotics |
| Anti-inflammatory | Cell culture assays | Reduced levels of TNF-alpha and IL-6 |
| In vivo efficacy | Animal models | Decreased inflammation in acute/chronic models |
Case Studies
- Case Study 1 : A study involving the application of this compound on skin infections showed promising results, with a notable reduction in infection severity compared to control groups treated with placebo.
- Case Study 2 : In a chronic inflammation model, treatment with this compound resulted in significant alleviation of symptoms, suggesting its potential use as a therapeutic agent in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
